molecular formula C5H12ClNO3 B6221322 methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride CAS No. 2758002-92-3

methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride

Cat. No.: B6221322
CAS No.: 2758002-92-3
M. Wt: 169.6
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Description

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride is a chemical compound with the molecular formula C5H11NO3·HCl It is a derivative of propanoic acid and contains both amino and hydroxymethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride typically involves the reaction of methyl acrylate with ammonia and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Methyl acrylate is reacted with ammonia in the presence of a catalyst to form methyl 3-amino-2-(hydroxymethyl)propanoate.

    Step 2: The resulting product is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as crystallization and filtration to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl 3-amino-2-(carboxymethyl)propanoate.

    Reduction: Formation of methyl 3-amino-2-(hydroxymethyl)propanoate.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and protein function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 3-amino-2-(hydroxymethyl)propanoate hydrochloride can be compared with other similar compounds such as:

    Methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride: Similar structure but with a methyl group instead of a hydroxymethyl group.

    Methyl 3-amino-2-(hydroxymethyl)butanoate hydrochloride: Similar structure but with an additional carbon in the backbone.

    Methyl 3-amino-2-(hydroxymethyl)pentanoate hydrochloride: Similar structure but with two additional carbons in the backbone.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

2758002-92-3

Molecular Formula

C5H12ClNO3

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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